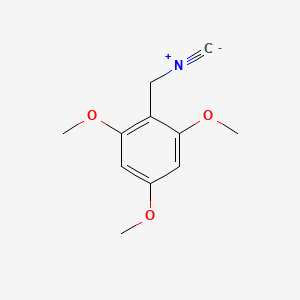
2-(Isocyanomethyl)-1,3,5-trimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isocyanomethyl)-1,3,5-trimethoxybenzene is an organic compound that features an isocyanide functional group attached to a benzene ring substituted with three methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isocyanomethyl)-1,3,5-trimethoxybenzene typically involves the reaction of 2-(bromomethyl)-1,3,5-trimethoxybenzene with silver cyanide to form the isocyanide group. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane. The reaction proceeds as follows:
2-(Bromomethyl)-1,3,5-trimethoxybenzene+AgCN→this compound+AgBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and exposure to hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-(Isocyanomethyl)-1,3,5-trimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.
Reduction: Reduction of the isocyanide group can yield primary amines.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Isocyanates
Reduction: Primary amines
Substitution: Various substituted benzene derivatives
Aplicaciones Científicas De Investigación
2-(Isocyanomethyl)-1,3,5-trimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Isocyanomethyl)-1,3,5-trimethoxybenzene involves its reactivity as an isocyanide. The isocyanide group can participate in multicomponent reactions, such as the Ugi reaction, forming complex molecules. The methoxy groups on the benzene ring can influence the electronic properties and reactivity of the compound, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Isocyanomethyl)pyridine
- 2-Isocyanopyrimidine
- Phenyl isocyanide
Comparison
2-(Isocyanomethyl)-1,3,5-trimethoxybenzene is unique due to the presence of three methoxy groups on the benzene ring, which can significantly alter its reactivity and properties compared to other isocyanides. The methoxy groups can provide steric hindrance and electronic effects, making this compound distinct in its behavior and applications.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
2-(isocyanomethyl)-1,3,5-trimethoxybenzene |
InChI |
InChI=1S/C11H13NO3/c1-12-7-9-10(14-3)5-8(13-2)6-11(9)15-4/h5-6H,7H2,2-4H3 |
Clave InChI |
CQMAHQQPBQBSHK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)C[N+]#[C-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


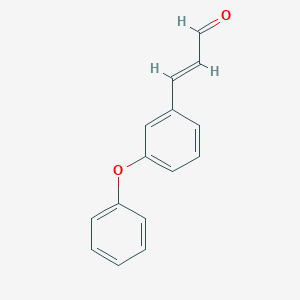
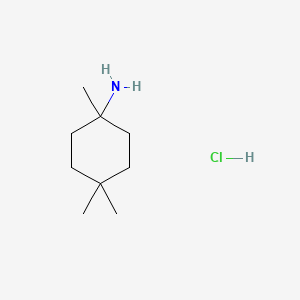
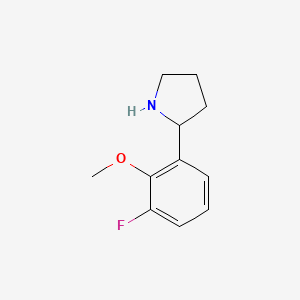
![tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate](/img/structure/B13590080.png)
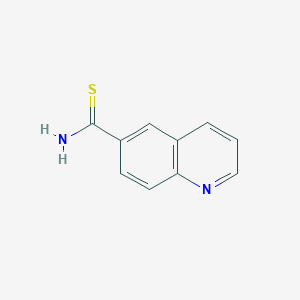
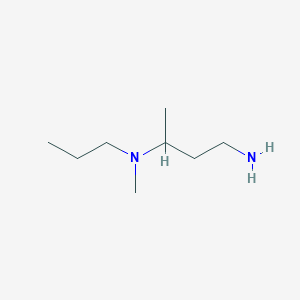
![tert-butylN-[3-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B13590101.png)

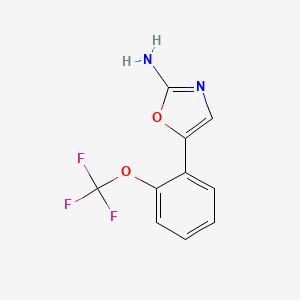
![2-({6-[(Tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}amino)acetic acid](/img/structure/B13590136.png)

![1-[(2,3-Dimethylphenyl)methyl]piperazine](/img/structure/B13590139.png)
![3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13590144.png)

